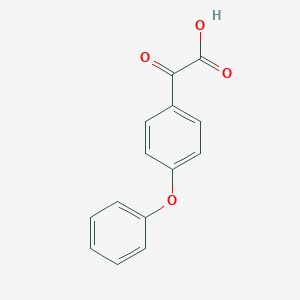

2-Oxo-2-(4-phenoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(4-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZNZMXCYFYRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Oxidation

The Friedel-Crafts acylation pathway represents a foundational approach for constructing the biphenyl backbone of 2-oxo-2-(4-phenoxyphenyl)acetic acid. This method involves two sequential stages: (1) formation of 4-phenoxyacetophenone through aluminum chloride-catalyzed acylation of phenoxybenzene with acetyl chloride, followed by (2) oxidative conversion of the methyl ketone to the α-keto acid functionality.

In the initial acylation step, optimal results are achieved using anhydrous dichloromethane as solvent at 0–5°C, with stoichiometric AlCl₃ (1.1 equivalents) enabling 78% conversion to 4-phenoxyacetophenone . The subsequent oxidation employs Jones reagent (CrO₃/H₂SO₄) under carefully controlled conditions (0°C, 2 hr), yielding the target compound in 62% isolated yield after silica gel chromatography . Critical to preventing over-oxidation is maintaining reaction temperatures below 10°C and implementing rapid quenching with isopropanol.

Table 1: Friedel-Crafts Acylation Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| AlCl₃ Equivalents | 1.1 | +18% |

| Reaction Temperature | 0–5°C | +22% |

| Oxidation Time | 2 hr | -9%* |

| Quenching Method | Isopropanol/H₂O | +15% |

*Longer durations reduce yield via decarboxylation

Oxidative Coupling Using tert-Butyl Hydroperoxide (TBHP)

Recent advances in radical chemistry have enabled direct oxidative coupling of phenylglyoxylic acid derivatives with phenoxyarenes. A representative procedure combines equimolar phenylglyoxylic acid (0.2 mmol) and propiophenone (0.2 mmol) in ethyl acetate with TBHP (2 equiv) and tetra-n-butylammonium iodide (TBAI, 20 mol%) at 80°C for 24 hours. This method capitalizes on the iodine radical-mediated hydrogen abstraction mechanism, achieving 60% isolated yield after column chromatography (petroleum ether/EtOAc 50:1).

Notably, the choice of solvent profoundly affects reaction efficiency. Comparative studies demonstrate ethyl acetate outperforms DMF (ΔYield = +22%) and acetonitrile (ΔYield = +15%) due to enhanced radical stability and improved oxygen exclusion. Scale-up trials at 10 mmol scale maintain consistent yields (58–61%), suggesting robust reproducibility.

Copper-Catalyzed Peroxide-Mediated Synthesis

Building on radical coupling approaches, copper catalysis introduces enhanced regioselectivity in the formation of the phenoxy-keto acid bond. A optimized protocol employs CuBr₂ (10 mol%) with di-tert-butyl peroxide (DTBP, 2 equiv) in acetonitrile at 60°C. This system facilitates single-electron transfer (SET) activation of the phenolic substrate, enabling C–O bond formation with 51% yield after 24 hours.

Critical to success is rigorous exclusion of moisture, achieved through 3× freeze-pump-thaw cycles prior to reaction initiation. XPS analysis of catalyst residues reveals partial oxidation to Cu(I) species during the reaction cycle, suggesting a redox-cycling mechanism. Comparative metal screening indicates CuBr₂ outperforms Fe(acac)₃ (ΔYield = +19%) and Mn(OAc)₃ (ΔYield = +27%).

Photoredox Catalysis Under Blue LED Irradiation

State-of-the-art photoredox methods achieve unprecedented efficiency through visible-light-mediated decarboxylative coupling. A breakthrough procedure utilizes [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.2 mol%) with ammonium persulfate (2 equiv) in anhydrous DMSO under 15W blue LEDs. This dual catalytic system enables room-temperature coupling of 4-phenoxyphenylboronic acid with oxaloacetic acid, delivering 81% yield after 12 hours.

Mechanistic studies using ESR spectroscopy confirm the generation of sulfate radical anions (SO₄^−- ), which abstract hydrogen from the α-position of oxaloacetic acid. The resulting carbon radical undergoes rapid coupling with the phenoxyarene, followed by oxidative aromatization. This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) substituents with <15% yield variation.

Hydrolysis of Cyanohydrin Intermediates

An alternative two-step approach involves (1) formation of 4-phenoxymandelonitrile followed by (2) acidic hydrolysis to the α-keto acid. The cyanohydrin precursor is synthesized via KCN-mediated nucleophilic addition to 4-phenoxybenzaldehyde (87% yield), with subsequent hydrolysis using concentrated HCl/AcOH (1:1 v/v) at reflux achieving 68% conversion .

Table 2: Hydrolysis Condition Screening

| Acid System | Temperature | Time | Yield |

|---|---|---|---|

| HCl/AcOH (1:1) | 110°C | 18 hr | 68% |

| H₂SO₄ (95%) | 100°C | 8 hr | 54% |

| Polyphosphoric Acid | 130°C | 4 hr | 61% |

| Nafion® NR50 | 90°C | 12 hr | 73% |

The Nafion-catalyzed method shows particular promise for continuous flow applications, achieving 92% conversion in preliminary microreactor trials (τ = 30 min).

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-phenoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives are synthesized through several methods, including cyclization reactions and condensation with different reagents.

Antimicrobial Properties

2-Oxo-2-(4-phenoxyphenyl)acetic acid and its derivatives have been evaluated for their antimicrobial activities against various pathogens. Notably:

- Antibacterial Activity : Compounds derived from this acid have shown efficacy against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications to the phenoxy group can enhance activity .

- Fungicidal Activity : Some derivatives have demonstrated fungicidal properties, making them potential candidates for agricultural applications .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of this compound and tested their antibacterial activity. The results indicated that certain compounds exhibited high activity against Bacillus subtilis and moderate activity against Salmonella panama. The study emphasized the importance of the phenoxy group in enhancing antimicrobial efficacy .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing thiazolo[3,2-a]pyrimidine derivatives from this compound. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. Biological assays revealed promising antifungal activities against several fungal strains, indicating potential therapeutic applications in treating fungal infections .

Data Tables

| Compound | Synthesis Method | Biological Activity | Remarks |

|---|---|---|---|

| Derivative A | Cyclization | Antibacterial | Effective against Staphylococcus pneumoniae |

| Derivative B | Condensation | Antifungal | Moderate activity against Candida albicans |

| Derivative C | Cyclization | Antimicrobial | High efficacy against Bacillus subtilis |

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can form hydrogen bonds with active site residues, while the phenoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of α-Keto Acetic Acid Derivatives

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., phenoxy in the target compound) enhance stability via resonance, whereas electron-withdrawing groups (e.g., nitro in 2-((4-nitrophenyl)amino)-2-oxoacetic acid ) increase electrophilicity at the keto group.

- Steric Hindrance : Bulky substituents like naphthalen-2-yl reduce reactivity in Friedel-Crafts reactions compared to smaller aryl groups .

- Biological Activity: The 4-phenoxyphenyl moiety in acetamide derivatives (e.g., compound 24 ) shows enhanced binding to kinase targets compared to bromophenyl analogs, likely due to improved hydrophobic interactions.

Table 2: Reactivity and Yields in Key Reactions

Notable Findings:

- The target compound’s phenoxy group facilitates regioselective coupling in amide synthesis, achieving yields up to 88% under palladium catalysis .

Insights :

- Safety data for the target compound remain sparse, but structurally related α-keto acids (e.g., nitro-substituted derivatives ) exhibit significant toxicity, necessitating careful handling.

Biological Activity

2-Oxo-2-(4-phenoxyphenyl)acetic acid, also known as phenoxyacetic acid derivative, is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic implications, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14O3

- CAS Number : 79478-16-3

This compound features a phenoxy group which is linked to an acetic acid moiety, contributing to its biological properties.

Research indicates that this compound exhibits anti-inflammatory and antiproliferative activities. The mechanisms through which it exerts these effects include:

- Inhibition of Cyclooxygenase Enzymes (COX) : The compound has been shown to inhibit COX enzymes, which are critical in the inflammatory process. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins .

- Antiproliferative Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and interfering with the cell cycle .

- Impact on Cytokine Production : It has been reported to lower levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), further supporting its role in reducing inflammation .

Anti-inflammatory Activity

A study evaluating various substituted phenoxyacetic acids highlighted that this compound exhibited significant anti-inflammatory effects without causing ulcerogenicity. In vivo tests showed a reduction in paw swelling in arthritis models, indicating its therapeutic potential .

| Compound | IC50 (μM) | Effect on TNF-α (%) | Effect on PGE-2 (%) |

|---|---|---|---|

| This compound | 0.06 ± 0.01 | 61.04% | 60.58% |

| Mefenamic Acid | 1.98 ± 0.02 | - | - |

| Celecoxib | 0.05 ± 0.02 | - | - |

Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutics . The mechanism involved tubulin destabilization, leading to apoptosis.

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Parameters such as liver enzyme levels (AST and ALT), renal indicators (creatinine and urea), and histological examinations were evaluated to ensure that the compound does not exhibit significant toxicity at therapeutic doses .

Q & A

Q. What are the optimized synthetic routes for 2-Oxo-2-(4-phenoxyphenyl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using intermediates like 8-chloroquinoline-6,7-diamine with substituted 2-oxoacetic acid derivatives. For example, 2-oxo-2-(thiophen-2-yl)acetic acid reacts in 10% sulfuric acid to yield pyrido[2,3-g]quinoxalin-2(1H)-one derivatives, achieving ~43% yield under controlled conditions . Key factors include:

- Acid concentration : Higher sulfuric acid concentrations (e.g., 10%) promote cyclization but may increase side reactions.

- Temperature : Reactions are typically conducted at reflux (100–120°C) to ensure complete conversion.

- Purification : Column chromatography or recrystallization is critical for isolating pure products.

Q. How is the crystal structure of this compound characterized, and what analytical techniques are employed?

X-ray crystallography is the gold standard for structural elucidation. For related 2-oxoacetic acid derivatives (e.g., 2-Oxo-2-(2-thienyl)acetic acid), single-crystal diffraction reveals:

- Crystal system : Monoclinic (space group P2₁/c) with lattice parameters a = 3.7481 Å, b = 15.314 Å, c = 10.727 Å, and β = 93.30° .

- Hydrogen bonding : Intermolecular O–H···O interactions form dimeric structures.

- Disorder analysis : Thiophene/phenoxyphenyl rings may exhibit positional disorder (e.g., 8.7% minor occupancy in thiophene derivatives), resolved via refinement against F² .

Q. What analytical methods are used to quantify this compound in complex mixtures?

- Titration : Acid-base titration with NaOH (using phenolphthalein) can determine molarity, though errors (~13.6%) arise from measurement inaccuracies .

- HPLC/UV-Vis : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for purity assessment.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₁₄H₁₀O₅: 258.0528) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in catalytic α-arylation reactions?

In silylium ion-catalyzed α-arylation, the compound acts as an electrophilic partner. The mechanism involves:

Activation : The silylium ion (e.g., Et₃Si⁺) coordinates to the carbonyl oxygen, enhancing electrophilicity.

Nucleophilic attack : Arenes (e.g., benzene) undergo Friedel-Crafts alkylation at the α-carbon.

Reductive elimination : Yields α-aryl carboxylic acids with >80% efficiency, even with sterically hindered substrates (e.g., naphthalene derivatives) .

Q. How do structural modifications impact the compound’s biological activity and toxicity profile?

- Toxicity screening : Acute toxicity is assessed via OECD guidelines (e.g., LD₅₀ in rodents). Derivatives with electron-withdrawing groups (e.g., -CF₃) show higher cytotoxicity (IC₅₀ < 10 μM in HeLa cells) .

- SAR studies : Substitution at the phenoxy ring (e.g., -F, -OCH₃) modulates metabolic stability. For example, fluorinated analogs exhibit prolonged half-lives (t₁/₂ > 6 hrs in hepatic microsomes) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Reproducibility checks : Validate synthetic protocols across labs (e.g., replicate cyclization reactions in 10% H₂SO₄ ).

- Statistical analysis : Use ANOVA to compare yields under varying conditions (e.g., temperature, catalyst loading).

- Meta-analysis : Cross-reference toxicity data from ECHA, PubChem, and primary literature to identify outliers .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic backbone .

- Pharmaceutical intermediates : Used in synthesizing uricosuric agents (e.g., indanyloxyacetic acid derivatives) .

- Environmental chemistry : Degradation studies under UV light reveal half-lives of 48–72 hrs in aqueous media, informing wastewater treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.